

# Technical Support Center: Optimizing Source-Sample Geometry in $^{22}\text{Na}$ PAS

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## Compound of Interest

Compound Name: Sodium-22

Cat. No.: B1232525

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Welcome to the technical support center for Positron Annihilation Spectroscopy (PAS) using a **Sodium-22** ( $^{22}\text{Na}$ ) source. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to optimizing the source-sample geometry in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the typical "sandwich" geometry in a  $^{22}\text{Na}$  PAS experiment?

A1: The standard experimental setup for  $^{22}\text{Na}$  PAS involves a "sandwich" configuration where the positron source is placed between two identical pieces of the sample material under investigation.<sup>[1]</sup> This arrangement ensures that positrons are emitted into the sample on both sides of the source, maximizing the interaction volume. The entire assembly is then typically positioned between two detectors to capture the annihilation gamma-rays.

Q2: How does the positron implantation profile of  $^{22}\text{Na}$  affect my measurements?

A2: Positrons emitted from a  $^{22}\text{Na}$  source have a continuous energy spectrum, leading to a distribution of implantation depths within the sample.<sup>[2][3]</sup> This implantation profile is material-dependent, with positrons penetrating deeper into lower-density materials.<sup>[2][4]</sup> Understanding this profile is crucial as it defines the volume of the sample being probed. For thin films or layered structures, a significant fraction of positrons may pass through the layer of interest or annihilate near interfaces, complicating data interpretation.<sup>[5]</sup>

Q3: What is "source contribution" and why is it important to correct for it?

A3: Source contribution refers to the fraction of positrons that annihilate within the source material itself (e.g., the Kapton foil encapsulating the  $^{22}\text{Na}$ ) rather than the sample.<sup>[6]</sup><sup>[7]</sup> This contribution can range from 7% to 20% depending on the thickness of the encapsulating foil and the source's effective diameter.<sup>[7]</sup> This annihilation signal from the source material has its own characteristic lifetime and must be accurately determined and subtracted from the measured spectrum to obtain the true lifetime spectrum of the sample.<sup>[7]</sup>

Q4: What is the ideal thickness for my sample in a  $^{22}\text{Na}$  PAS experiment?

A4: The ideal sample thickness depends on the material's density and the information you are seeking. The sample should be thick enough to stop the majority of positrons from the  $^{22}\text{Na}$  source. Positrons from  $^{22}\text{Na}$  can penetrate up to several hundred micrometers in most solids.<sup>[8]</sup> If the sample is too thin, a significant fraction of positrons may pass through it and annihilate in the backing material or sample holder, introducing unwanted components to the lifetime spectrum. For very thin samples, a slow positron beam is often a more suitable technique.<sup>[7]</sup>

Q5: How does the distance between the detectors and the source-sample assembly affect the measurement?

A5: The distance between the detectors and the source-sample assembly influences both the coincidence count rate and the angular resolution of the measurement. Placing the detectors closer to the sample increases the solid angle coverage, leading to a higher coincidence count rate. However, this may also increase the detection of background radiation. Conversely, increasing the distance can improve the angular resolution for techniques like Angular Correlation of Annihilation Radiation (ACAR) but will significantly reduce the count rate.<sup>[9]</sup> For Positron Annihilation Lifetime Spectroscopy (PALS), a compromise is sought to achieve a good count rate while minimizing background.

## Troubleshooting Guide

This guide provides solutions to common problems encountered during  $^{22}\text{Na}$  PAS experiments, with a focus on issues related to source-sample geometry.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Coincidence Count Rate	1. Large Source-Detector Distance: The detectors are positioned too far from the source-sample assembly. 2. Misaligned Detectors: The detectors are not properly aligned with the source. 3. Thick or Dense Sample Material: The sample is attenuating a significant portion of the annihilation photons. 4. Inappropriate Energy Window Settings: The energy windows for the 511 keV and 1274 keV photons are not set correctly.	1. Reduce the distance between the detectors and the source-sample assembly to increase the solid angle of detection. <a href="#">[10]</a> 2. Ensure the detectors are diametrically opposed and centered on the source-sample assembly. 3. While sample thickness is often fixed, ensure there are no unnecessary materials in the photon path. 4. Verify and optimize the energy window settings on your multichannel analyzer (MCA).
High Background Noise	1. Inadequate Shielding: Insufficient lead or other shielding material around the detectors and source. 2. Source-Detector Proximity: The detectors are too close to the source, picking up scattered radiation. 3. Cosmic Ray Background: Natural background radiation.	1. Increase the amount of lead shielding around the detector setup. <a href="#">[11]</a> 2. Use collimators to restrict the field of view of the detectors to the sample region. <a href="#">[12]</a> <a href="#">[13]</a> 3. Employ coincidence techniques to differentiate true annihilation events from random background events. <a href="#">[9]</a> <a href="#">[14]</a>
Distorted Lifetime Spectrum (e.g., unexpected long-lifetime component)	1. Poor Source-Sample Contact: Gaps between the source and the sample can lead to positron annihilation in the air or on the surfaces. 2. Incorrect Source Correction: The contribution from positrons annihilating in the source foil has not been correctly	1. Ensure the sample surfaces are flat and that there is intimate contact with the source foil. 2. Carefully measure the lifetime spectrum of the source material alone (e.g., a well-annealed, defect-free material) to determine the source correction parameters

	subtracted.[7] 3. Positron Annihilation in Sample Holder: Positrons are passing through the sample and annihilating in the holder material.	accurately. 3. Use a well-characterized backing material or ensure the sample is sufficiently thick to stop all positrons.
Non-reproducible Results	1. Inconsistent Source-Sample Positioning: The geometry is not being reproduced exactly between measurements. 2. Sample Heterogeneity: The sample itself is not uniform, and different regions are being probed in each measurement. 3. Electronic Drift: The timing electronics are not stable.	1. Use a sample holder that ensures consistent and reproducible positioning of the source and sample. 2. If the sample is known to be heterogeneous, ensure the same area is being measured each time or average over multiple positions. 3. Allow the electronics to warm up and stabilize before starting measurements. Regularly check the stability of the time calibration.

## Data Presentation

### Positron Implantation Profile Parameters

The penetration of positrons from a  $^{22}\text{Na}$  source into a material can be modeled. A common representation of the positron implantation profile,  $P(z)$ , as a function of depth,  $z$ , is given by a sum of two exponential functions.[2]

Table 1: Positron Implantation Profile Parameters for Various Materials from a  $^{22}\text{Na}$  Source

Material	Density (g/cm <sup>3</sup> )	Mean Penetration Depth (μm)
Water	1.0	~1000
Kapton	1.42	~700
Aluminum (Al)	2.7	230
Silicon (Si)	2.33	290
Copper (Cu)	8.96	70
Gold (Au)	19.3	35
Lead (Pb)	11.34	55

Note: These are approximate values and can vary based on the specific source encapsulation and experimental geometry. The data is synthesized from information suggesting positron ranges from a few micrometers in high-density materials to several millimeters in low-density materials.[\[2\]](#)

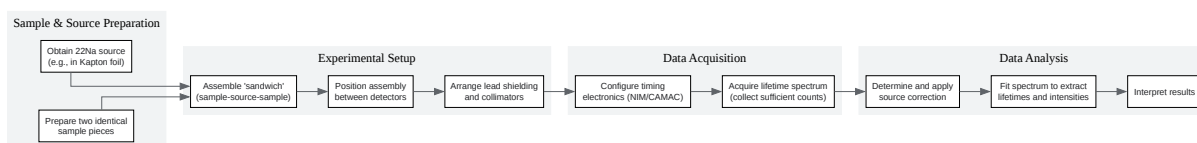
## Experimental Protocols

### Protocol 1: Determination of Source Contribution

- **Select a Reference Sample:** Choose a well-annealed, defect-free material with a known single positron lifetime (e.g., high-purity, single-crystal silicon or aluminum).
- **Assemble the Sandwich Geometry:** Place the <sup>22</sup>Na source between two identical pieces of the reference sample.
- **Acquire Lifetime Spectrum:** Collect a high-statistics positron annihilation lifetime spectrum.
- **Data Analysis:**
  - Fit the spectrum with a model that includes the known lifetime of the reference material and a second, fixed lifetime component corresponding to the source material (e.g., Kapton, which has a lifetime of approximately 382 ps).

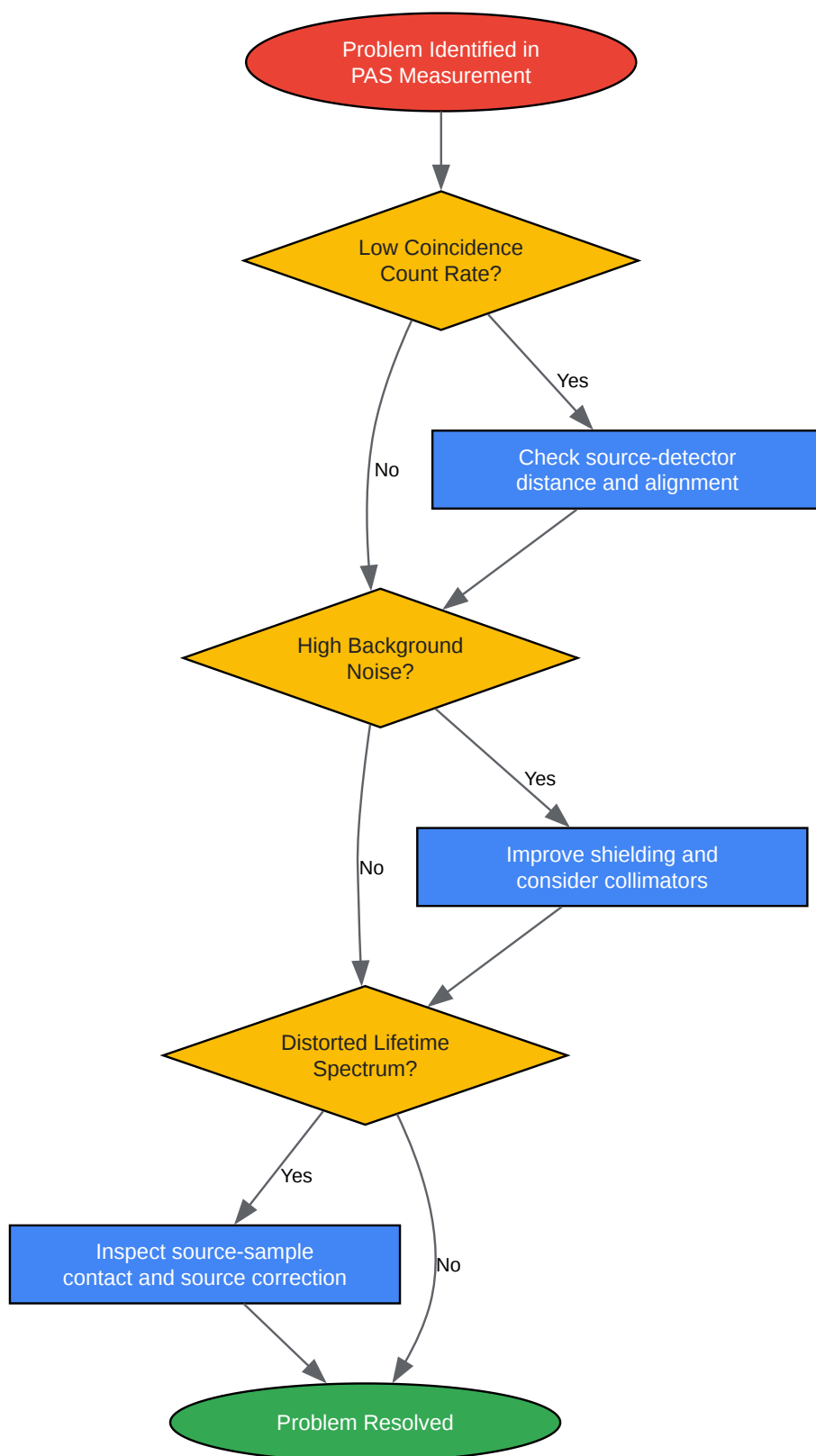
- The intensity of the source lifetime component will give you the fraction of positrons annihilating in the source. This is your source correction factor.
- Application: Subtract this source contribution from all subsequent experimental spectra of your samples of interest.

## Visualizations



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*Fig. 1: Standard workflow for a  $^{22}\text{Na}$  PAS experiment.*



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*Fig. 2: A logical flow for troubleshooting common PAS issues.*

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